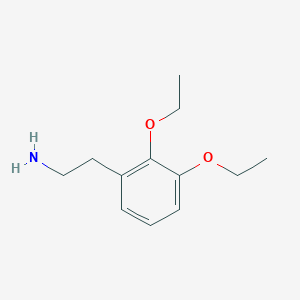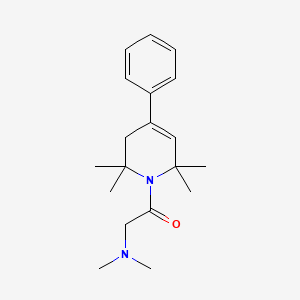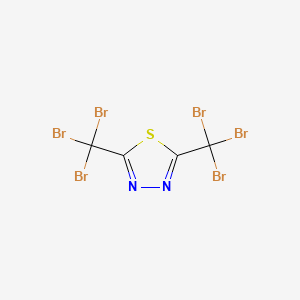
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(tribromomethyl)-1,3,4-thiadiazole typically involves the bromination of 2,5-bis(methylthio)-1,3,4-thiadiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,5-bis(methylthio)-1,3,4-thiadiazole.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
科学的研究の応用
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties such as flame retardancy.
作用機序
The mechanism of action of 2,5-Bis(tribromomethyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and cellular membranes. The tribromomethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to generate reactive intermediates can result in oxidative stress and damage to cellular components.
類似化合物との比較
Similar Compounds
- 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole
- 2,5-Bis(methylthio)-1,3,4-thiadiazole
- 2,5-Bis(chloromethyl)-1,3,4-thiadiazole
Uniqueness
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole is unique due to the presence of tribromomethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and addition reactions. This uniqueness makes it valuable in specific applications where such reactivity is desired.
特性
CAS番号 |
63140-62-5 |
|---|---|
分子式 |
C4Br6N2S |
分子量 |
587.5 g/mol |
IUPAC名 |
2,5-bis(tribromomethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4Br6N2S/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 |
InChIキー |
PFIQGSKJYVDGCX-UHFFFAOYSA-N |
正規SMILES |
C1(=NN=C(S1)C(Br)(Br)Br)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


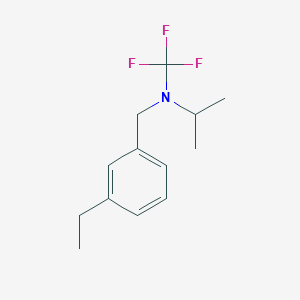
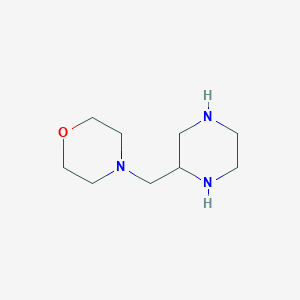
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)
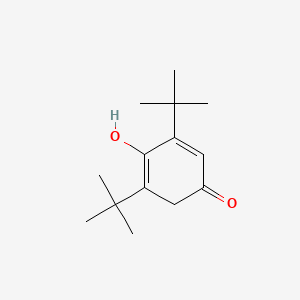
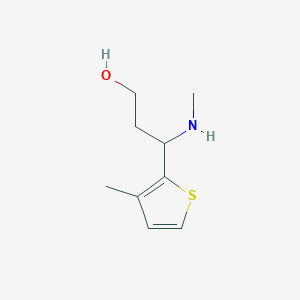
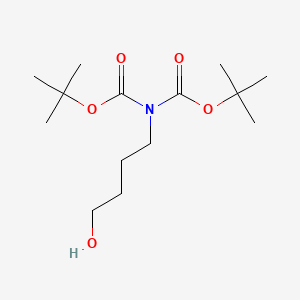
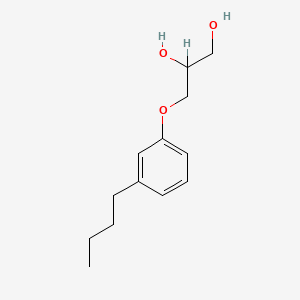
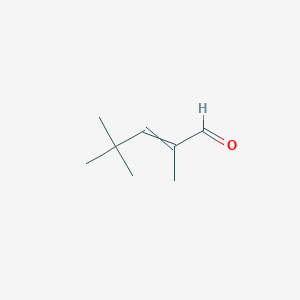
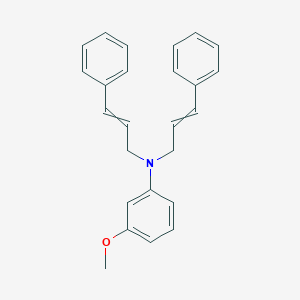
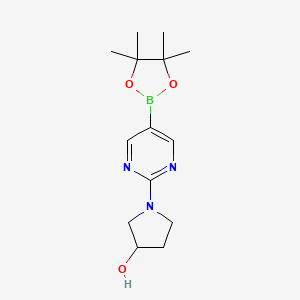
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)

